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Cat. No.: B166568 Get Quote

Abstract & Introduction
The myosin super-relaxed state (SRX) is a biochemically distinct conformation of the myosin

motor characterized by an extremely low ATP turnover rate (

), roughly 10-fold slower than the disordered relaxed state (DRX).[1] In cardiac and skeletal
muscle, the SRX serves as an energy-sparing mechanism, sequestering myosin heads onto
the thick filament backbone to prevent unnecessary ATP hydrolysis during relaxation.[2]

Dysregulation of the SRX/DRX equilibrium is a hallmark of cardiomyopathies. Hypertrophic

cardiomyopathy (HCM) is often associated with a destabilized SRX (hyper-contractility), while

dilated cardiomyopathy (DCM) may involve over-stabilization. Consequently, the SRX has

become a primary target for allosteric modulators like mavacamten (SRX stabilizer) and

omecamtiv mecarbil (activator).

This guide details the MANT-ATP Chase Assay, the industry-standard method for quantifying

SRX. By utilizing the fluorescent nucleotide analog 2'/3'-O-(N-Methyl-anthraniloyl)-ATP (MANT-

ATP), researchers can resolve the biphasic kinetics of nucleotide release, directly calculating

the fraction of myosin heads in the energy-sparing SRX conformation.
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Fluorescence Mechanism
MANT-ATP is a ribose-modified fluorescent nucleotide. Its fluorescence quantum yield

increases significantly (

-fold) when bound to the myosin active site compared to its free state in solution.[3] This
property allows real-time monitoring of nucleotide occupancy.

The Kinetic "Chase"
The assay operates on a pulse-chase principle:

Loading (Pulse): Myosin is incubated with MANT-ATP.[2][3][4][5] The nucleotide binds,

hydrolyzes to MANT-ADP-Pi, and the fluorescence signal stabilizes at a maximum (

).

Chase: Excess non-fluorescent (dark) ATP is added. As myosin releases the bound MANT-

nucleotide (the rate-limiting step), the dark ATP replaces it.

Decay: The displacement results in a decay of fluorescence intensity. In organized

sarcomeres (fibers/myofibrils), this decay is biphasic, revealing two distinct populations:

Fast Phase (DRX): Rapid nucleotide turnover (heads accessible/disordered).

Slow Phase (SRX): Very slow nucleotide turnover (heads sequestered/inhibited).

Kinetic Pathway Diagram
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Caption: Kinetic pathway of MANT-ATP turnover. The observable fluorescence decay is

determined by the rate of MANT-ADP release, which differs significantly between DRX (fast)

and SRX (slow) conformations.[2]

Materials & Reagents
Biological Samples

Permeabilized Fibers (Gold Standard): Chemically skinned (Triton X-100) muscle fibers

preserve the thick filament lattice necessary for SRX.

Myofibrils: Homogenized muscle; reduces diffusion artifacts while maintaining structure.[2]

Purified Myosin: Generally requires low ionic strength or stabilizers to populate SRX;

typically used in stopped-flow high-throughput screening (HTS).

Buffer Recipes
Note: All buffers should be at pH 7.0 and 25°C unless otherwise noted.

Buffer Name Composition Purpose

Rigor Buffer

120 mM K-Acetate, 5 mM Mg-

Acetate, 2.5 mM K₂HPO₄, 2.5

mM KH₂PO₄, 50 mM MOPS, 2

mM DTT.

Base buffer; establishes rigor

state (no ATP).

Skinning Sol.
Rigor Buffer + 1% Triton X-

100.

Permeabilizes membrane to

allow ATP entry.

MANT-ATP Sol.
Rigor Buffer + 250 µM MANT-

ATP.

Loads myosin active sites with

fluorescent probe.

Chase Sol.
Rigor Buffer + 4 mM MgATP

(unlabeled).

Displaces MANT-ATP to reveal

off-rates.[4]

Key Reagents:

MANT-ATP: (Jena Bioscience or equivalent). Store as 5-10 mM stock at -80°C.
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Mavacamten (optional): Dissolve in DMSO. Use as a positive control for SRX stabilization.

Experimental Protocol: Single Turnover Chase
(Fiber/Myofibril)
This protocol describes the "Chase" method using a fluorescence microscope or plate reader

equipped for time-resolved kinetics.

Phase 1: Sample Preparation
Dissection: Isolate muscle bundles (e.g., cardiac ventricle or soleus) in ice-cold Rigor Buffer.

Skinning: Incubate bundles in Skinning Solution for 4 hours at 4°C with gentle agitation.

Exchange: Wash fibers 3x in Rigor Buffer to remove Triton X-100.

Mounting:

For Microscopy: Mount single fibers under slight tension on a glass coverslip using

silicone grease or clips.

For Plate Reader: Pipette myofibril suspension into a black 96-well plate (avoid bubbles).

Phase 2: The Chase Assay
Background Check: Measure autofluorescence of the fiber/buffer before adding nucleotide.

Incubation (Loading):

Replace buffer with MANT-ATP Solution (250 µM).

Incubate for 5–10 minutes.

Verification: Ensure fluorescence intensity reaches a stable plateau (

).

Wash (Critical Step):
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Rapidly wash fibers with Rigor Buffer (no nucleotide) for 10–20 seconds.

Why? This removes free, non-specifically bound MANT-ATP from the solution and fiber

surface, ensuring the signal comes from myosin-bound nucleotide.

Chase (Data Acquisition Start):

Add Chase Solution (4 mM ATP).

IMMEDIATELY begin recording fluorescence intensity.

Excitation: 360 nm (UV) | Emission: 440–460 nm (Blue).

Duration: Record for 300–600 seconds (SRX turnover is slow; 5 minutes is minimum).

Sampling Rate: 1 point every 0.5–1.0 seconds.

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the MANT-ATP Chase Assay. The 'Wash' step is critical for

minimizing background noise.

Data Analysis
The raw fluorescence decay data must be normalized and fitted to a double-exponential

equation to resolve the DRX and SRX populations.
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Normalization
Normalize the fluorescence intensity (

) at time

against the initial intensity at the start of the chase (

):

Curve Fitting
Fit the normalized data to the following decay function:

Alternatively, for direct decay curves:

Parameters:

P1 (Amplitude 1): Fraction of myosin in the DRX state (Fast).

T1 (or

): Lifetime of the DRX state (typically 15–30 s).

P2 (Amplitude 2): Fraction of myosin in the SRX state (Slow).[6]

T2 (or

): Lifetime of the SRX state (typically >100 s).[4]

Interpretation
% SRX = P2 / (P1 + P2) × 100

Drug Effect: A successful SRX stabilizer (like mavacamten) will increase P2 and/or increase

T2 (slower rate).

Troubleshooting & Optimization
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Issue Probable Cause Solution

Mono-exponential Decay
SRX state lost or not

populated.

Ensure ionic strength is low

(<150 mM). High salt

destabilizes SRX. Check fiber

integrity.

Signal too low Insufficient MANT-ATP loading.

Increase incubation time or

MANT-ATP concentration (up

to 500 µM).

Fast Photobleaching High excitation intensity.

Reduce excitation power or

use a shutter to sample

intermittently (e.g., 100ms

exposure every 2s).

No "Slow" Phase
Purified protein used without

stabilizers.

Purified myosin often defaults

to DRX. Add Mavacamten or

use low-salt buffers to induce

SRX.

High Background Non-specific binding.

Improve the Wash step before

the Chase. Use high-quality

quartz or blocked plates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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